Imetit dihydrobromide
Overview
Description
Imetit dihydrobromide is a potent and selective agonist of histamine H3 and H4 receptors. It is known for its high affinity, with K values of 0.3 and 2.7 nM for H3 and H4 receptors, respectively . This compound mimics the effect of histamine in triggering shape changes in eosinophils, making it a valuable tool in scientific research .
Mechanism of Action
Imetit Dihydrobromide is a potent and selective agonist of histamine H3 and H4 receptors . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
This compound primarily targets Histamine H3 and H4 receptors . These receptors play a crucial role in the body’s immune response and inflammation processes .
Mode of Action
This compound acts as a high affinity and potent agonist for the Histamine H3 and H4 receptors . It binds to these receptors with Ki values of 0.3 and 2.7 nM, respectively . This binding triggers a series of biochemical reactions within the cell.
Biochemical Pathways
Upon binding to the H3 and H4 receptors, this compound mimics the effect of histamine, triggering a shape change in eosinophils . Eosinophils are a type of white blood cell that plays a key role in the body’s immune response. The shape change in eosinophils is part of the cell’s response to inflammation and infection.
Pharmacokinetics
It is known to be centrally active following systemic administration .
Result of Action
The primary result of this compound’s action is the modulation of the body’s immune response. By acting as an agonist for the H3 and H4 receptors, it influences the behavior of eosinophils, which are involved in the body’s response to inflammation and infection .
Biochemical Analysis
Biochemical Properties
Imetit dihydrobromide interacts with H3 and H4 histamine receptors, exhibiting high affinity with Ki values of 0.3 and 2.7 nM respectively . It mimics the effect of histamine in triggering a shape change in eosinophils .
Cellular Effects
This compound has been shown to influence cell function by interacting with H3 and H4 histamine receptors . This interaction can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with H3 and H4 histamine receptors . This binding can lead to changes in gene expression and can influence enzyme activation or inhibition .
Dosage Effects in Animal Models
In animal models, this compound has been shown to reduce symptoms of allergic rhinitis and the total cough count at a dosage of 2mg/kg
Metabolic Pathways
It is known to interact with H3 and H4 histamine receptors, which could potentially influence metabolic flux or metabolite levels .
Transport and Distribution
Its interactions with H3 and H4 histamine receptors suggest that it may be transported and distributed in a manner similar to other ligands of these receptors .
Subcellular Localization
Given its interactions with H3 and H4 histamine receptors, it is likely that it localizes to the same subcellular compartments as these receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Imetit dihydrobromide involves the reaction of 2-(imidazol-4-yl)ethylamine with thiourea, followed by treatment with hydrobromic acid to yield the dihydrobromide salt . The reaction conditions typically include:
Temperature: Room temperature
Solvent: Water or ethanol
Reaction Time: Several hours to ensure complete reaction
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large reactors are used to mix the reactants.
Purification: The product is purified using recrystallization or chromatography techniques to achieve high purity levels (≥98%).
Chemical Reactions Analysis
Types of Reactions: Imetit dihydrobromide undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to its corresponding amine.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Water, ethanol, dichloromethane
Major Products:
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Amines
Substitution Products: Various substituted imidazole derivatives
Scientific Research Applications
Imetit dihydrobromide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of other compounds.
Biology: Studied for its effects on eosinophils and other immune cells.
Industry: Utilized in the development of new pharmaceuticals targeting histamine receptors.
Comparison with Similar Compounds
Histamine: The natural ligand for H3 and H4 receptors.
Thioperamide: An antagonist of H3 and H4 receptors.
Clobenpropit: A mixed agonist/antagonist for H3 and H4 receptors.
Uniqueness of Imetit Dihydrobromide: this compound is unique due to its high selectivity and potency for H3 and H4 receptors. Unlike histamine, which has broad activity across all histamine receptors, this compound specifically targets H3 and H4 receptors, making it a valuable tool for studying these receptors’ specific roles .
Properties
CAS No. |
32385-58-3 |
---|---|
Molecular Formula |
C6H11BrN4S |
Molecular Weight |
251.15 g/mol |
IUPAC Name |
2-(1H-imidazol-5-yl)ethyl carbamimidothioate;hydrobromide |
InChI |
InChI=1S/C6H10N4S.BrH/c7-6(8)11-2-1-5-3-9-4-10-5;/h3-4H,1-2H2,(H3,7,8)(H,9,10);1H |
InChI Key |
FIXBOCUGFDYGEM-UHFFFAOYSA-N |
SMILES |
C1=C(NC=N1)CCSC(=N)N.Br.Br |
Canonical SMILES |
C1=C(NC=N1)CCSC(=N)N.Br |
Appearance |
Solid powder |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Imetit Dihydrobromide |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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